
2-(Butan-2-yl)-3-ethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-3-ethylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butan-2-yl group and an ethyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-ethylaziridine can be achieved through several methods:
Cyclization of Amines: One common method involves the cyclization of appropriate amines with halogenated compounds. For instance, reacting 2-(Butan-2-yl)amine with ethyl halide under basic conditions can lead to the formation of the aziridine ring.
Epoxide Ring-Opening: Another method involves the ring-opening of epoxides with amines. For example, reacting 2-(Butan-2-yl)amine with ethyl epoxide can yield the desired aziridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-yl)-3-ethylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiols, and amines. Reactions are typically carried out under mild conditions using solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ring-opened amines or substituted aziridines.
Oxidation: Products include aziridine oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
2-(Butan-2-yl)-3-ethylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, potentially leading to biological activity such as enzyme inhibition or DNA interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butan-2-yl)aziridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethylaziridine: Lacks the butan-2-yl group, resulting in different steric and electronic properties.
Aziridine: The simplest aziridine, lacking both butan-2-yl and ethyl groups, making it the most reactive among the series.
Uniqueness
2-(Butan-2-yl)-3-ethylaziridine is unique due to the presence of both butan-2-yl and ethyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
51617-01-7 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
2-butan-2-yl-3-ethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-6(3)8-7(5-2)9-8/h6-9H,4-5H2,1-3H3 |
Clé InChI |
RIXJGSZRHHMFTF-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(N1)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

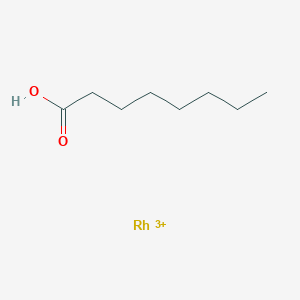
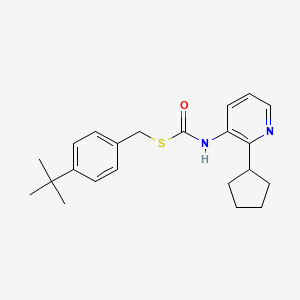
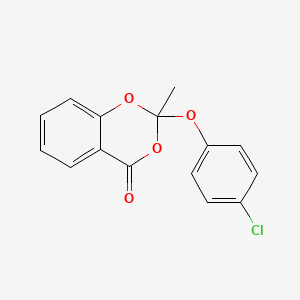
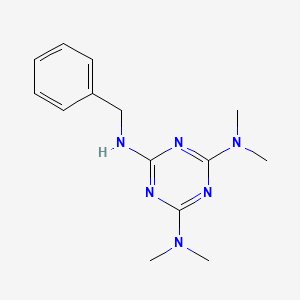
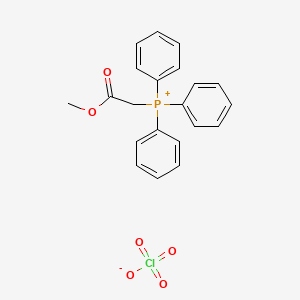
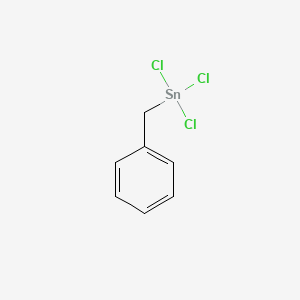
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
